![molecular formula C17H10BrIN2O4 B14169528 6-bromo-N'-[(2-iodophenyl)carbonyl]-2-oxo-2H-chromene-3-carbohydrazide CAS No. 330645-88-0](/img/structure/B14169528.png)
6-bromo-N'-[(2-iodophenyl)carbonyl]-2-oxo-2H-chromene-3-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-bromo-N’-[(2-iodophenyl)carbonyl]-2-oxo-2H-chromene-3-carbohydrazide is a complex organic compound with a molecular formula of C16H9BrINO3 This compound is notable for its unique structure, which includes bromine, iodine, and a chromene core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N’-[(2-iodophenyl)carbonyl]-2-oxo-2H-chromene-3-carbohydrazide typically involves multiple steps. One common method starts with the preparation of the chromene core, followed by the introduction of the bromine and iodine substituents. The final step involves the formation of the carbohydrazide group.
Chromene Core Formation: The chromene core can be synthesized through a cyclization reaction involving salicylaldehyde and an appropriate acetophenone derivative under acidic conditions.
Bromination and Iodination: The bromine and iodine atoms are introduced through electrophilic aromatic substitution reactions. Bromination can be achieved using bromine or N-bromosuccinimide (NBS), while iodination can be done using iodine or an iodine chloride reagent.
Carbohydrazide Formation: The final step involves the reaction of the intermediate compound with hydrazine hydrate to form the carbohydrazide group.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
6-bromo-N’-[(2-iodophenyl)carbonyl]-2-oxo-2H-chromene-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
科学研究应用
6-bromo-N’-[(2-iodophenyl)carbonyl]-2-oxo-2H-chromene-3-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Material Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
作用机制
The mechanism of action of 6-bromo-N’-[(2-iodophenyl)carbonyl]-2-oxo-2H-chromene-3-carbohydrazide involves its interaction with biological macromolecules. The compound can bind to DNA, leading to the inhibition of DNA replication and transcription. It can also interact with enzymes, inhibiting their activity by binding to the active site or allosteric sites. The presence of bromine and iodine atoms enhances its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 6-bromo-N-(2-iodophenyl)-2-oxo-2H-chromene-3-carboxamide
- 6-bromo-2-oxo-2H-chromene-3-carbohydrazide
Uniqueness
6-bromo-N’-[(2-iodophenyl)carbonyl]-2-oxo-2H-chromene-3-carbohydrazide is unique due to the presence of both bromine and iodine atoms, which enhance its reactivity and binding affinity. The carbohydrazide group also provides additional sites for chemical modification and interaction with biological targets.
This detailed article provides a comprehensive overview of 6-bromo-N’-[(2-iodophenyl)carbonyl]-2-oxo-2H-chromene-3-carbohydrazide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
330645-88-0 |
|---|---|
分子式 |
C17H10BrIN2O4 |
分子量 |
513.1 g/mol |
IUPAC 名称 |
6-bromo-N'-(2-iodobenzoyl)-2-oxochromene-3-carbohydrazide |
InChI |
InChI=1S/C17H10BrIN2O4/c18-10-5-6-14-9(7-10)8-12(17(24)25-14)16(23)21-20-15(22)11-3-1-2-4-13(11)19/h1-8H,(H,20,22)(H,21,23) |
InChI 键 |
QJMKHQJVWUFIQT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![10-(2,4-Dimethoxyphenyl)-13-ethyl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one](/img/structure/B14169449.png)
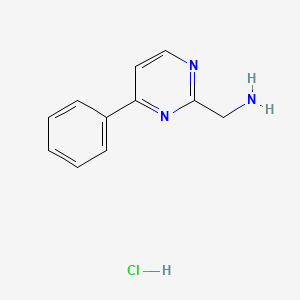
![Octahydro-2h-naphtho[1,8-bc]furan-2,6(2ah)-dione](/img/structure/B14169462.png)
![[5-(4-Benzamido-2-oxopyrimidin-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B14169466.png)
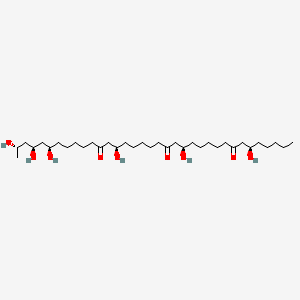

![1-prop-2-en-1-yl-3-[(2Z)-1-propylpyridin-2(1H)-ylidene]thiourea](/img/structure/B14169491.png)

![2,2'-[1,4-Phenylenebis(oxy)]bis[N-(4-hydroxyphenyl)acetamide]](/img/structure/B14169498.png)
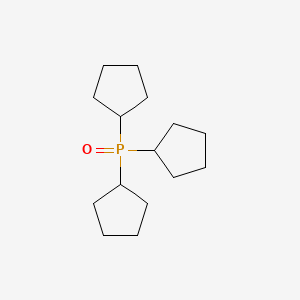
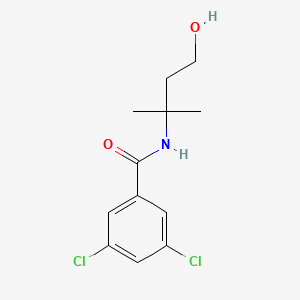
![[5-(2,4-Dioxopyrimidin-1-yl)-3-oxooxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B14169517.png)
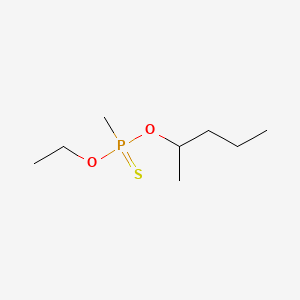
![N-(furan-2-ylmethyl)-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B14169524.png)
